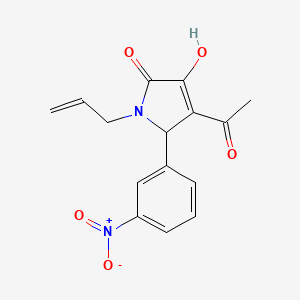
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in the body. For example, as mentioned above, this compound has been shown to inhibit the activity of P-glycoprotein. Additionally, it has been shown to inhibit the activity of a protein called protein kinase C, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, and to enhance the activity of certain chemotherapeutic drugs. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs in the liver, which could have implications for drug interactions and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments is its specificity for certain proteins and enzymes. By selectively inhibiting the activity of these targets, researchers can gain insights into their function and potential therapeutic applications. However, one limitation of using this compound is its potential for off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of interest is its potential as a tool for studying drug interactions and toxicity. By inhibiting the activity of certain enzymes involved in drug metabolism, this compound could be used to investigate the effects of drug combinations and potential drug interactions. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been described in the literature. The method involves the reaction of 2-bromo-4,5-difluorobenzoyl chloride with 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The resulting compound can be purified by a variety of methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of certain proteins in the body. For example, this compound has been shown to inhibit the activity of a protein called P-glycoprotein, which is involved in the transport of drugs across cell membranes. By studying the effects of this compound on P-glycoprotein, researchers can gain insights into the mechanisms by which this protein functions.
Propriétés
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF3N3O3/c1-10-6-17(15(22)9-16(10)25(27)28)23-2-4-24(5-3-23)18(26)11-7-13(20)14(21)8-12(11)19/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWJTSTWPPXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)

![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)

![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)
